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Compound of Interest

Compound Name: (R)-Ethyl chroman-2-carboxylate

Cat. No.: B11897746

Introduction

(R)-Ethyl chroman-2-carboxylate is a chiral molecule of interest in organic synthesis and drug
discovery due to its chroman core, a privileged scaffold in medicinal chemistry. This technical
guide provides an in-depth overview of the predicted spectroscopic data for this compound,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. Detailed experimental protocols for acquiring such spectra are also presented, along with
a workflow diagram for spectroscopic analysis. This document is intended for researchers,
scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-Ethyl chroman-2-
carboxylate based on analysis of its chemical structure and comparison with data from

analogous compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)
~7.10 - 6.80 m - 4H Ar-H
~4.80 t 4.5 1H O-CH-C=0
~4.20 q 7.1 2H O-CH2-CHs
~2.90 t 6.5 2H Ar-CH:
~2.20 m - 2H CH2-CH-O
~1.25 t 7.1 3H O-CHz2-CHs

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~172.0 C=0 (Ester)
~154.0 Ar-C-O
~129.0 - 120.0 Ar-CH

~117.0 Ar-CH

~75.0 O-CH-C=0
~61.5 O-CH2-CHs
~24.0 Ar-CH:z

~21.0 CH2-CH-O
~14.0 O-CHz2-CHs

Table 3: Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2980, 2870 Medium Aliphatic C-H stretch
~1745 Strong C=0 stretch (Ester)
~1600, 1480 Medium-Weak Aromatic C=C stretch
~1250 Strong Asymmetric C-O-C stretch
~1100 Strong Symmetric C-O-C stretch

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Predicted Fragment lon
206 [M]* (Molecular lon)

161 [M - OCH2CHs]*

133 [M - COOCH2CH3]*

105 [C7HsO]*

77 [CeHs]*

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of a liquid
organic compound like (R)-Ethyl chroman-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCls).

o Transfer the solution to a clean, dry 5 mm NMR tube.
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o If required for precise chemical shift referencing, add a small amount of an internal
standard such as tetramethylsilane (TMS).

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
o Tune and match the probe to the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,
spectral width, relaxation delay).

o Acquire the spectrum.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum to obtain a pure absorption lineshape.

[¢]

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the
residual solvent peak.

o

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or
KBr).

o Gently press the plates together to form a thin film of the liquid.

e Instrument Setup and Data Acquisition:
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o Place the salt plates in the sample holder of the IR spectrometer.
o Acquire a background spectrum of the empty sample holder.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer via a suitable inlet
system, such as direct infusion or through a gas chromatograph (GC-MS).

e |onization:

o The sample molecules are vaporized and then ionized. Electron lonization (El) is a
common method where a high-energy electron beam bombards the molecules, causing
them to lose an electron and form a molecular ion (M*) and fragment ions.

e Mass Analysis:

o The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection:

o The separated ions are detected, and their abundance is recorded as a function of their
m/z ratio, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of (R)-Ethyl chroman-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11897746#spectroscopic-data-of-r-ethyl-chroman-2-
carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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